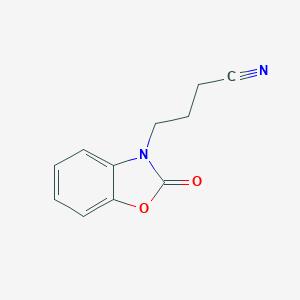![molecular formula C25H21ClN2O4 B317224 propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B317224.png)
propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a benzoate ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Introduction of the furan ring: The furan ring is introduced through a condensation reaction with a suitable aldehyde.
Formation of the benzoate ester: The final step involves the esterification of the benzoic acid derivative with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydropyrazole compounds.
Aplicaciones Científicas De Investigación
Isopropyl 4-(4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Isopropyl 4-(4-{[5-(4-bromophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
- Isopropyl 4-(4-{[5-(4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate
Uniqueness
The uniqueness of propan-2-yl 4-[(4Z)-4-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C25H21ClN2O4 |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
propan-2-yl 4-[(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoate |
InChI |
InChI=1S/C25H21ClN2O4/c1-15(2)31-25(30)18-6-10-20(11-7-18)28-24(29)22(16(3)27-28)14-21-12-13-23(32-21)17-4-8-19(26)9-5-17/h4-15H,1-3H3/b22-14- |
Clave InChI |
KOJRGVYMXUKPKZ-HMAPJEAMSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-difluorophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B317144.png)
![3-{1-[4-chloro-3-(trifluoromethyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B317147.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one](/img/structure/B317148.png)
![5-Chloro-2-(5-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B317149.png)
![3-[1-(3-chloro-4-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317150.png)
![3-[1-(3-chloro-2-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B317151.png)
![7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylpurine-2,6-dione](/img/structure/B317155.png)
![N-(5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317156.png)
![N-(2-CHLOROPHENYL)-2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B317159.png)

![ethyl 4-[({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B317161.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B317162.png)
![5-(3-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B317164.png)
![5-{[5-(3-Chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B317165.png)
